1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyridazine rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridazine moiety. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate hydrazine and diketone precursors to form the pyrazole ring.
Substitution Reactions: Introducing the pyridazine ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors for scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine: Similar structure with a different position of the pyridazine ring.
1,4-dimethyl-3-(pyridazin-5-yl)-1H-pyrazol-5-amine: Another positional isomer.
1,4-dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine: Contains a pyrimidine ring instead of pyridazine.
Uniqueness
1,4-dimethyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is unique due to its specific ring structure and substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2,4-dimethyl-5-pyridazin-4-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-8(13-14(2)9(6)10)7-3-4-11-12-5-7/h3-5H,10H2,1-2H3 |
InChI Key |
JFBIKISIGVLLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CN=NC=C2)C)N |
Origin of Product |
United States |
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